N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-3-carboxamide
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Overview
Description
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds structurally related to N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)thiophene-3-carboxamide have been synthesized with potential antimicrobial applications. For instance, studies have demonstrated the synthesis of series with significant activities against bacterial and fungal strains, highlighting the potential of these compounds in developing new antimicrobial agents (Desai et al., 2011), (Babu et al., 2012).
Antinociceptive Activity
Compounds with a similar structural framework have been explored for their antinociceptive properties. A study synthesized N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides, indicating the exploration of such compounds for potential analgesic applications (Shipilovskikh et al., 2020).
Synthesis and Reactivity
The reactivity of compounds containing thiophene-2-carboxamide moieties has been studied, providing insights into their synthesis and potential applications in organic chemistry. These studies explore the synthesis pathways and the reactivity of such compounds, contributing to the development of novel synthetic strategies (Aleksandrov et al., 2020).
Catalysis and Inhibition
The structural analogs of this compound have been investigated for their roles in catalysis and as inhibitors in various biochemical processes. This includes the study of their potential in overcoming cancer chemoresistance through the inhibition of angiogenesis and P-glycoprotein efflux pump activity, demonstrating the compound's relevance in cancer research and therapy (Mudududdla et al., 2015).
Mechanism of Action
Target of Action
Similar compounds, such as hexahydroisoquinolin derivatives, have been identified as inhibitors of ezh2 , a histone lysine methyltransferase implicated in cancer aggressiveness, metastasis, and poor prognosis .
Mode of Action
It’s worth noting that the steric hindrance was found to be important for the activity of similar compounds for ezh2 .
Biochemical Pathways
It’s known that ezh2 plays a crucial role in the methylation of histone h3 at lysine 27 (h3k27), which is a key epigenetic mark associated with gene repression .
Result of Action
Similar compounds have been shown to decrease global h3k27me3 in certain lymphoma cells in a concentration- and time-dependent manner .
Properties
IUPAC Name |
N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-17-13(18)7-10-6-11(2-3-12(10)16-17)15-14(19)9-4-5-20-8-9/h4-5,7-8,11H,2-3,6H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDOPOXWJNKQDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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